molecular formula C23H22FN7O2 B2680174 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705256-09-2

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2680174
CAS No.: 1705256-09-2
M. Wt: 447.474
InChI Key: NTALSYXFYVQWRC-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22FN7O2 and its molecular weight is 447.474. The purity is usually 95%.
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Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex molecular entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.

Chemical Structure

The compound features a pyrazole core substituted with a 4-fluorophenyl group and a piperidine moiety linked to an oxadiazole derivative. This unique structure suggests a multifaceted mechanism of action that may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
  • IC50 Values : The compound's derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. For example, some derivatives achieved IC50 values between 0.08–12.07 mM .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • MK2 Inhibition : Some derivatives have been identified as MK2 inhibitors, which play a vital role in the inflammatory response by regulating TNF-alpha synthesis. This inhibition can reduce inflammation and may be beneficial in treating autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
4-FluorophenylEnhances potency against cancer cells
Piperidine moietyImproves solubility and bioavailability
Oxadiazole ringContributes to antimicrobial properties

Research indicates that modifications to the phenyl and piperidine groups can significantly influence the biological activity of pyrazole derivatives .

Case Studies

  • Study on Pyrazole Derivatives : A recent investigation into aminopyrazole compounds revealed that specific substitutions could enhance anticancer efficacy while minimizing toxicity to normal cells .
  • MK2 Inhibitors : Research highlighted a series of compounds structurally related to the target compound that effectively inhibited MK2 activity and reduced TNF-alpha release in vitro and in vivo models .

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-30-20(12-18(28-30)16-4-6-17(24)7-5-16)23(32)31-10-2-3-15(14-31)11-21-27-22(29-33-21)19-13-25-8-9-26-19/h4-9,12-13,15H,2-3,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTALSYXFYVQWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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